2,6-Dibromopyridine-4-sulfonyl chloride

Description

This compound is highly reactive due to the electron-withdrawing sulfonyl chloride group, making it valuable in organic synthesis for introducing sulfonate moieties or facilitating nucleophilic substitution reactions. Its bromine substituents enhance steric bulk and may influence solubility and reactivity compared to non-halogenated analogs.

Properties

CAS No. |

1261799-03-4 |

|---|---|

Molecular Formula |

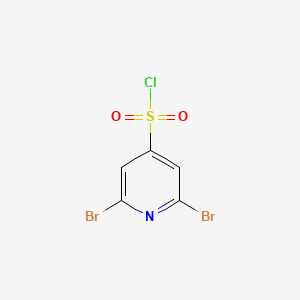

C5H2Br2ClNO2S |

Molecular Weight |

335.40 g/mol |

IUPAC Name |

2,6-dibromopyridine-4-sulfonyl chloride |

InChI |

InChI=1S/C5H2Br2ClNO2S/c6-4-1-3(12(8,10)11)2-5(7)9-4/h1-2H |

InChI Key |

ANGXQBCOGZZJQE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromopyridine-4-sulfonyl chloride typically involves the bromination of pyridine derivatives followed by sulfonylation. One common method includes the diazotation of substituted 3-aminopyridines, followed by the substitution of diazo groups with sulfonyl groups in the obtained diazonium chlorides

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and sulfonylation reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromopyridine-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms and the sulfonyl chloride group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as organolithiums and organomagnesiums are commonly used for nucleophilic substitution reactions.

Electrophilic Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used for electrophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2,6-Dibromopyridine-4-sulfonyl chloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,6-Dibromopyridine-4-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of sulfonamide and sulfonate derivatives . The bromine atoms can also participate in substitution reactions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Differences:

Heterocyclic Core :

- Pyridine (one nitrogen) in the target compound vs. pyrimidine (two nitrogens) in the analog. Pyrimidines exhibit distinct electronic properties, influencing hydrogen bonding and solubility.

Substituent Effects :

- Bromine atoms in the target compound increase molecular weight (367.89 g/mol estimated) and steric hindrance compared to chlorine and methyl groups in the analog. Bromine’s lower electronegativity vs. chlorine may reduce electron withdrawal but enhance hydrophobicity.

Functional Groups :

- Sulfonyl chloride (-SO₂Cl) is highly reactive in nucleophilic substitutions (e.g., forming sulfonamides), while carboxylic acid (-COOH) participates in acid-base reactions or esterifications. The sulfonyl chloride group makes the target compound more versatile in synthetic chemistry.

Applications :

Research Findings and Limitations

- Reactivity : Sulfonyl chlorides generally exhibit higher reactivity than carboxylic acids due to the labile chlorine atom, enabling rapid conjugation with amines or alcohols.

- Thermal Stability : Brominated pyridines often show lower thermal stability compared to chlorinated analogs, which may limit high-temperature applications.

- Toxicity : Sulfonyl chlorides are typically corrosive and require careful handling, whereas carboxylic acids (like the analog) pose risks related to acidity but are less reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.